Tributylstannylmethanamine
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Overview
Description
TributyltinMethylaMine is an organotin compound that belongs to the class of trialkyltins. These compounds are characterized by the presence of three alkyl groups attached to a tin atom. TributyltinMethylaMine is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
TributyltinMethylaMine can be synthesized through a multi-step process involving the reaction of tributyltin hydride with methylamine. The general procedure involves the following steps:
Formation of (tributylstannyl)methanol: This is achieved by reacting tributyltin hydride with paraformaldehyde in the presence of a base such as diisopropylamine and a solvent like tetrahydrofuran.
Conversion to TributyltinMethylaMine: The (tributylstannyl)methanol is then reacted with methylamine under controlled conditions to yield TributyltinMethylaMine.
Industrial Production Methods
Industrial production of TributyltinMethylaMine typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
TributyltinMethylaMine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quaternary ammonium cations using water radical cations.
Substitution: It can participate in substitution reactions where the tin atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Common reagents include halides and other nucleophiles that can displace the tin atom.
Major Products
Oxidation: The major product is a quaternary ammonium cation.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Scientific Research Applications
TributyltinMethylaMine has a wide range of applications in scientific research:
Mechanism of Action
TributyltinMethylaMine exerts its effects through interactions with specific molecular targets:
Retinoid-X Receptor (RXR): It acts as an inhibitor of the retinoic acid receptor RXR-alpha.
Peroxisome Proliferator-Activated Receptor γ (PPARγ): It interacts with PPARγ and its heterodimers, affecting various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the methylamine group.
Triphenyltin Compounds: These compounds have phenyl groups instead of butyl groups attached to the tin atom.
Uniqueness
TributyltinMethylaMine is unique due to its specific combination of tributyltin and methylamine, which imparts distinct chemical and biological properties. Its ability to interact with RXR and PPARγ sets it apart from other organotin compounds .
Properties
Molecular Formula |
C13H31NSn |
---|---|
Molecular Weight |
320.10 g/mol |
IUPAC Name |
tributylstannylmethanamine |
InChI |
InChI=1S/3C4H9.CH4N.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1-2H2; |
InChI Key |
SYKYWNLSMURNCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN |
Origin of Product |
United States |
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